Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Description
Chemical Identity and Structural Characteristics
Molecular Properties and Identification
Chemical Formula and Molecular Weight
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate possesses the molecular formula C₁₆H₂₃FN₂O₂, representing a complex organic molecule containing carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight of this compound is precisely 294.36 grams per mole, as confirmed by multiple authoritative chemical databases. This molecular mass places the compound within the typical range for small molecule pharmaceuticals and research compounds.
The elemental composition reveals a nitrogen-to-carbon ratio that reflects the compound's heterocyclic nature, with two nitrogen atoms contributing to both the piperidine ring system and the amino substituent. The presence of a single fluorine atom introduces significant electronegativity that influences the compound's overall chemical behavior and binding properties. The molecular formula indicates a moderate degree of unsaturation, consistent with the aromatic phenyl ring and the carbonyl functionality present in the carbamate protecting group.
Chemical Abstracts Service Registry Number and Database Identifiers
The compound is definitively identified by Chemical Abstracts Service registry number 188975-15-7, which serves as its unique chemical identifier in global databases. This registry number ensures unambiguous identification across all scientific literature and commercial sources. Additional database identifiers include the MDL number MFCD15071912, which facilitates cross-referencing in chemical inventory systems.
The PubChem Compound Identifier for this substance is 53981770, providing direct access to comprehensive chemical data within the National Center for Biotechnology Information database system. The InChI key JYTFREFXHAFMQV-UHFFFAOYSA-N serves as a standardized molecular descriptor that enables computational searching and structural comparisons. The European Community number, while not extensively documented in available sources, would provide regulatory identification within European chemical classification systems.
Systematic Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature precisely describes the structural arrangement, indicating the tert-butyl carbamate protecting group attached to the nitrogen atom of the piperidine ring, with the 4-amino-2-fluorophenyl substituent located at the 4-position of the piperidine framework.
Alternative nomenclature includes 1-Piperidinecarboxylic acid, 4-(4-amino-2-fluorophenyl)-, 1,1-dimethylethyl ester, which emphasizes the carboxylic acid ester nature of the protecting group. Commercial and database synonyms encompass various abbreviated forms such as t-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate and 4-[4-amino-2-fluorophenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester. The compound may also be referenced by catalog numbers in commercial databases, including TQ0251 and various vendor-specific identifiers.
Structural Elucidation and Configuration
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by the six-membered piperidine ring, which adopts a chair conformation under standard conditions. Research on related piperidine derivatives indicates that the ring conformation is significantly influenced by the hybridization state of carbon atoms adjacent to the piperidine nitrogen. In this compound, the sp³ hybridization of the carbon atoms in the piperidine ring favors the chair conformer, which represents the most thermodynamically stable arrangement.
The phenyl ring attached at the 4-position of the piperidine maintains a planar geometry typical of aromatic systems. The fluorine substitution at the 2-position and amino group at the 4-position of the phenyl ring create an asymmetric electronic environment that influences the overall molecular conformation. Computational studies on similar fluorinated piperidine derivatives suggest that the fluorine atom introduces both steric and electronic effects that can affect the preferred conformational states of the molecule.
The tert-butyl carbamate group exhibits characteristic geometry with the carbonyl carbon maintaining sp² hybridization. The bulky tert-butyl group adopts a conformation that minimizes steric interactions with other parts of the molecule. Density functional theory calculations on related compounds indicate that the carbamate group can rotate around the carbon-nitrogen bond, providing conformational flexibility that may be important for biological activity.
Key Functional Groups and Their Spatial Arrangement
The compound contains several distinct functional groups arranged in a specific three-dimensional configuration. The primary amine group (-NH₂) located at the para position of the fluorinated phenyl ring represents a key pharmacophoric element. This amino group is positioned to participate in hydrogen bonding interactions and electrostatic interactions with biological targets. The spatial arrangement places the amino group in an exposed position where it can readily interact with receptor binding sites.
The fluorine substituent at the ortho position of the phenyl ring creates a unique electronic environment characterized by strong electronegativity and compact atomic radius. The ortho positioning of the fluorine atom relative to the piperidine attachment point introduces conformational constraints through both steric and electronic effects. This positioning can influence the compound's binding affinity and selectivity through modulation of the aromatic ring's electron density distribution.
The tert-butyl carbamate protecting group serves both structural and functional roles in the molecule. The carbonyl oxygen can act as a hydrogen bond acceptor, while the bulky tert-butyl group provides steric bulk that can influence binding selectivity. The carbamate linkage maintains planarity around the carbonyl carbon, creating a defined spatial relationship between the piperidine ring and the protecting group.
| Functional Group | Position | Key Characteristics | Spatial Orientation |
|---|---|---|---|
| Primary amine | Para position of phenyl ring | Hydrogen bond donor/acceptor | Exposed for interactions |
| Fluorine | Ortho position of phenyl ring | High electronegativity | Creates electronic asymmetry |
| Carbamate carbonyl | Piperidine nitrogen | Hydrogen bond acceptor | Planar geometry |
| Tert-butyl group | Carbamate terminus | Steric bulk | Minimizes unfavorable interactions |
Crystallographic Data and Structural Parameters
While specific crystallographic data for this compound is not extensively documented in the available literature, structural analysis of closely related piperidine derivatives provides valuable insights into the expected crystallographic parameters. Studies on 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid demonstrate that similar compounds crystallize with the piperidine ring in a chair conformation, exhibiting typical bond lengths and angles consistent with sp³ hybridization.
Research on related fluorinated piperidine compounds indicates that the presence of fluorine substituents can influence crystal packing through weak intermolecular interactions. The fluorine atom's high electronegativity and compact size allow it to participate in weak hydrogen bonding and dipolar interactions that can affect the solid-state structure. These interactions may contribute to the stability of crystal forms and influence the compound's physical properties.
X-ray crystallographic studies on similar piperidine derivatives reveal that the carbamate protecting group typically adopts conformations that minimize steric clashes while maintaining favorable electronic interactions. The tert-butyl group generally positions itself to avoid unfavorable contacts with other molecular features, while the carbonyl group can participate in intermolecular hydrogen bonding networks that stabilize the crystal structure.
Bond length analysis of related compounds suggests that the carbon-nitrogen bonds in the piperidine ring exhibit typical single bond characteristics, with lengths approximately 1.47 Å. The carbon-carbon bonds in the aromatic ring maintain the expected aromatic character with lengths around 1.39 Å. The carbon-fluorine bond length is typically shorter than other carbon-halogen bonds, approximately 1.35 Å, reflecting the strong electronegativity of fluorine.
Structure-Activity Relationship Fundamentals
Key Pharmacophore Elements
The pharmacophore of this compound encompasses several critical structural elements that contribute to its biological activity profile. The piperidine ring system serves as a central scaffold that positions other functional groups in optimal spatial arrangements for target recognition. Research on bis(4-fluorophenyl) piperidine derivatives demonstrates that the piperidine framework provides essential conformational constraints while maintaining sufficient flexibility for induced-fit binding mechanisms.
The 4-amino-2-fluorophenyl substituent represents a key pharmacophoric element that combines hydrogen bonding capability with electronic modulation. The amino group at the para position provides a hydrogen bond donor that can interact with complementary acceptor sites on biological targets. Simultaneously, the fluorine atom at the ortho position modulates the electronic properties of the aromatic ring, potentially enhancing binding affinity through favorable electrostatic interactions.
Structure-activity relationship studies on related compounds indicate that both the positioning and chemical nature of these substituents are critical for biological activity. The specific arrangement of the amino and fluorine groups creates an asymmetric electronic environment that can enhance selectivity for particular receptor subtypes. Research findings suggest that modifications to either the position or chemical nature of these groups can significantly alter binding affinity and functional activity.
The tert-butyl carbamate protecting group, while primarily serving synthetic purposes, may also contribute to the compound's pharmacological profile. The bulk and lipophilicity of the tert-butyl group can influence membrane permeability and metabolic stability. Additionally, the carbamate carbonyl can serve as a hydrogen bond acceptor, potentially contributing to target recognition and binding affinity.
Molecular Recognition Features
Molecular recognition for this compound involves multiple complementary interactions between the compound and its biological targets. The primary amine group serves as a critical recognition element through its ability to form hydrogen bonds and participate in electrostatic interactions with negatively charged or electron-rich regions of target proteins. The positioning of this amino group at the para position of the phenyl ring optimizes its accessibility for binding interactions.
The fluorine substituent contributes to molecular recognition through several mechanisms. The high electronegativity of fluorine creates a localized negative electrostatic potential that can interact favorably with positively charged or electron-deficient regions of binding sites. Additionally, the compact size of fluorine minimizes steric hindrance while providing electronic effects that can enhance binding affinity and selectivity.
Research on similar piperidine derivatives reveals that the six-membered ring system provides a rigid framework that maintains optimal spatial relationships between recognition elements. The chair conformation of the piperidine ring positions substituents in predictable orientations that facilitate specific interactions with target binding sites. This conformational constraint is particularly important for achieving selectivity among related receptor subtypes.
The aromatic phenyl ring contributes to molecular recognition through π-π stacking interactions and hydrophobic contacts with complementary aromatic residues in binding sites. The substitution pattern on the phenyl ring creates an asymmetric distribution of electron density that can enhance selectivity for specific binding pockets. Studies indicate that the combination of amino and fluorine substituents creates unique recognition profiles that distinguish this compound from related analogs.
Conformational Flexibility and Binding Implications
The conformational flexibility of this compound plays a crucial role in its binding characteristics and biological activity. The piperidine ring system, while preferentially adopting a chair conformation, retains sufficient flexibility to accommodate induced-fit binding mechanisms. Research on related compounds demonstrates that this flexibility allows the molecule to adapt to different binding site geometries while maintaining key pharmacophoric interactions.
Studies on piperidine conformational dynamics indicate that the ring system can undergo controlled conformational changes that optimize binding interactions. The energy barriers between different conformational states are typically low enough to permit rapid equilibration at physiological temperatures, allowing the compound to sample multiple conformations during the binding process. This flexibility can be particularly important for achieving high binding affinity through conformational selection mechanisms.
The substitution pattern on the phenyl ring introduces additional conformational considerations. The amino group can adopt different orientations through rotation around the carbon-nitrogen bond, potentially allowing optimization of hydrogen bonding interactions with target residues. Similarly, the carbamate protecting group exhibits rotational freedom that may influence binding affinity and selectivity through modulation of steric interactions.
Computational studies on related piperidine derivatives suggest that conformational flexibility can contribute to binding selectivity by allowing the compound to adopt optimal conformations for specific targets while being less compatible with off-target binding sites. This selective conformational adaptability represents an important aspect of the compound's structure-activity relationship profile and may contribute to its potential therapeutic utility.
| Conformational Element | Flexibility Range | Binding Implications |
|---|---|---|
| Piperidine ring | Chair ⇌ boat transitions | Induced-fit adaptation |
| Phenyl-piperidine bond | Limited rotation | Spatial optimization |
| Amino group | Rotational freedom | Hydrogen bond optimization |
| Carbamate group | Restricted rotation | Steric modulation |
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFREFXHAFMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors in the central nervous system .
Mode of Action
Upon administration, this compound, as a precursor to fentanyl, is metabolized into its active form. The active compound then binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The compound is involved in the opioid signaling pathway. Upon binding to the mu-opioid receptors, it triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent closing of voltage-gated calcium channels. This leads to hyperpolarization of the neuron and inhibition of pain signal transmission .
Pharmacokinetics
It undergoes hepatic metabolism and is excreted in urine .
Result of Action
The primary result of the action of this compound, through its metabolite fentanyl, is potent analgesia. It can also cause side effects such as respiratory depression, nausea, and potential for addiction due to its action on the opioid receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors affecting its metabolism, such as liver function and concurrent administration of other drugs, can impact its efficacy and potential for toxicity. Additionally, genetic factors can influence individual response to the drug .
Biological Activity
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate (CAS Number: 188975-15-7) is a compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- Functional Groups : Contains a piperidine ring, an amino group, and a fluorinated aromatic moiety.
The presence of the tert-butyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving amines and carbonyl compounds.
- Introduction of the Fluorinated Aromatic Amine : Nucleophilic substitution reactions are employed to attach the fluorinated aromatic group.
- Carboxylation : The tert-butyl carboxylate is introduced through a reaction with tert-butyl chloride in the presence of a base.
Research indicates that this compound may act through various mechanisms, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Protein-Ligand Interactions : The compound's structure allows it to interact with proteins, potentially modulating their activity.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that derivatives of piperidine compounds, similar to this compound, exhibited significant inhibition against monoacylglycerol lipase (MAGL), an enzyme implicated in cannabinoid metabolism. The most potent derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory activity .
- Antiproliferative Effects : Research has shown that piperidine derivatives can significantly inhibit cell growth in various cancer cell lines. For instance, compounds with structural similarities displayed IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
- Neuropharmacological Potential : The compound's structural features suggest potential affinity for serotoninergic and dopaminergic receptors, which could lead to applications in treating psychiatric disorders. One study highlighted that modifications to similar piperidine structures resulted in compounds with favorable receptor binding profiles and reduced side effects compared to traditional antipsychotics .
Applications
The biological activity of this compound opens avenues for various applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting metabolic enzymes or receptors involved in neurological disorders.
- Pharmaceutical Intermediate : Its unique structure makes it a valuable intermediate in synthesizing more complex pharmaceutical agents.
- Research Tool : Useful in studying enzyme kinetics and protein interactions due to its ability to modulate biological pathways.
Summary Table of Biological Activity
Comparison with Similar Compounds
Halogen-Substituted Derivatives
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 877399-73-0)
- Substituent : 4-Chlorophenyl (electron-withdrawing Cl).
- Application : Intermediate in kinase inhibitor synthesis .
- Key Difference : Chlorine’s larger atomic radius and lipophilicity compared to fluorine may alter binding affinity .
tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (CAS: N/A) Substituent: 3-Fluoro-2-methyl-6-nitrophenyl (bulky nitro group). Application: Precursor for benzimidazolone derivatives targeting 8-oxo-guanine DNA glycosylase . Key Difference: Nitro groups require reduction to amines for bioactive forms, adding synthetic steps .
Amino-Fluorophenyl Derivatives
(S)-tert-Butyl 4-(4-amino-2-fluorophenyl)-3-methylpiperazine-1-carboxylate (CAS: 1679381-26-0) Substituent: Piperazine core with 3-methyl group. Application: Chiral intermediates for receptor-specific inhibitors . Key Difference: Piperazine ring increases polarity and conformational flexibility compared to piperidine .
tert-Butyl 4-(4-amino-3-fluorophenoxy)piperidine-1-carboxylate (CAS: 1394808-79-7) Substituent: 4-Amino-3-fluorophenoxy (ether linkage). Application: Antiviral agent development . Key Difference: Ether linkage reduces steric hindrance, enhancing metabolic stability .
Functional Group Variations
tert-Butyl 4-[(4-fluorophenyl)sulfonylamino]piperidine-1-carboxylate (CAS: 913634-49-8) Substituent: 4-Fluorophenylsulfonamido. Application: Protease inhibitor scaffolds .
tert-Butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS: 333986-05-3)
- Substituent : Hydroxy(pyridin-2-yl)methyl.
- Application : Metal-chelating motifs in catalysis .
- Key Difference : Pyridine moiety enables coordination chemistry absent in the parent compound .
Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reaction
The key intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, is coupled with 4-bromo-2-fluoronitrobenzene or similar aryl halides.
- Catalyst: PdXPhosG2 or Pd(dppf)Cl2·DCM (varied from 1 to 12 mol%)
- Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3)
- Solvent: 1,4-dioxane and water mixture
- Temperature: 80 °C
- Time: 4 hours
- Atmosphere: Nitrogen-purged, sealed vial
Procedure Summary:
- The boronic ester, aryl halide, catalyst, and base are combined in an oven-dried vial.
- The mixture is purged with nitrogen and heated at 80 °C for 4 hours.
- After coupling, the mixture is cooled for the reduction step.
Reduction of Nitro Group to Amino Group
Reduction is achieved by catalytic hydrogenation or transfer hydrogenation using ammonium formate as the hydrogen source.
- Catalyst: 10% Pd/C (palladium on carbon)
- Hydrogen source: Hydrogen gas (balloon) or ammonium formate
- Solvent: Ethyl acetate or methanol
- Temperature: Room temperature or 30 °C
- Time: 16 hours
- After the cross-coupling, ammonium formate is added to the reaction mixture.
- The mixture is stirred at room temperature for 16 hours in the presence of Pd/C.
- The reaction mixture is filtered through Celite and concentrated.
Optimization Data and Catalyst Screening
A study on catalyst and hydrogen source optimization revealed the following conversion ratios for the reduction step (Table 1):
| Entry | Catalyst (mol%) | Hydrogen Source | Base | Product Ratio (Desired:Byproduct) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl2·DCM (6%) | H2 (balloon) | K2CO3 | 100:0 |
| 2 | Pd(dppf)Cl2·DCM (6%) | Et3SiH (3 eq.) | K2CO3 | 74:26 |
| 3 | Pd(dppf)Cl2·DCM (10%) | Et3SiH (3 eq.) | K2CO3 | 39:61 |
| 4 | PdXPhosG2 (10%) | NH4HCO2 (10 eq.) | K3PO4 | 28:72 |
| 5 | PdXPhosG2 (10%) | NH4HCO2 (10 eq.) | K3PO4 | 80:20 |
| 6 | PdXPhosG2 (12%) | NH4HCO2 (10 eq.) | K3PO4 | 100:0 |
Table 1: Catalyst and hydrogen source optimization for reduction step (ratios based on 1H NMR analysis).
The best results were obtained using PdXPhosG2 at 12 mol% with ammonium formate as the hydrogen source and potassium phosphate as the base, achieving complete conversion to the desired amino compound.
Purification and Characterization
- Purification is typically done by flash column chromatography using ethyl acetate/hexane mixtures.
- Thin-layer chromatography (TLC) monitored the reaction progress.
- Characterization involved 1H and 13C NMR spectroscopy, confirming the chemical shifts consistent with the target compound.
- High-resolution mass spectrometry (HRMS) confirmed the molecular weight.
Representative Experimental Procedure
General Procedure B (Substrate Scope):
- In an oven-dried vial, add boronic ester (0.25 mmol), PdXPhosG2 (0.01 equiv.), 10% Pd/C (0.12 equiv.), K3PO4 (3 equiv.), and aryl halide (0.25 mmol).
- Purge with nitrogen, add 1,4-dioxane (800 µL) and water (200 µL).
- Stir at 80 °C for 4 hours.
- Add ammonium formate in methanol (10 equiv.), stir at room temperature for 16 hours.
- Filter through Celite, concentrate, and purify.
Yield and Efficiency
- The overall yield for the synthesis of this compound reaches up to 96% under optimized conditions.
- The reaction is scalable and reproducible, with mild reaction conditions and commercially available reagents.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki Coupling | Boronic ester, aryl bromide, PdXPhosG2, K3PO4, 1,4-dioxane/water | 4 h | 80 °C | >90 | Nitrogen atmosphere |
| Reduction | 10% Pd/C, ammonium formate, MeOH or ethyl acetate | 16 h | RT or 30 °C | >95 | Filter through Celite |
| Purification | Flash chromatography (EtOAc/hexane) | - | - | - | Confirmed by NMR and HRMS |
Research Findings and Notes
- The use of ammonium formate as a hydrogen donor in transfer hydrogenation offers a safer and convenient alternative to hydrogen gas.
- PdXPhosG2 catalyst shows superior performance in coupling and reduction steps compared to Pd(dppf)Cl2·DCM.
- The reaction tolerates various substituents, enabling the synthesis of analogs for medicinal chemistry applications.
- Encapsulation of ammonium formate in wax capsules has been developed to facilitate handling and improve reaction reproducibility.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear fire-retardant clothing, nitrile gloves, and safety goggles. Use a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes. Seek medical evaluation if irritation persists .
- Fire Safety : Use CO₂ or dry powder extinguishers. Toxic fumes may form during combustion, necessitating self-contained breathing apparatus .
Q. How is this compound typically synthesized?
- Methodological Answer :
- Key Steps :
Piperidine Core Functionalization : Introduce the 4-amino-2-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to protect the piperidine nitrogen .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in ¹H NMR, Boc group signals) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 323.18) .
- Elemental Analysis : Carbon/nitrogen ratios verify purity (>98%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) for high-resolution structures .
- Refinement : SHELXL refines bond lengths/angles and validates stereochemistry. Discrepancies >0.01 Å suggest impurities or disorder .
- Case Study : A 2021 study resolved conflicting NMR assignments for a fluorophenyl analog via SHELX-refined torsion angles .
Q. What strategies optimize the yield of multi-step syntheses involving this compound?
- Methodological Answer :
- Reaction Monitoring : TLC/HPLC tracks intermediates. For Boc deprotection, optimize TFA concentration (10–20% in DCM) to minimize side reactions .
- Catalyst Screening : Pd(PPh₃)₄ improves Suzuki coupling efficiency (yield: 65% → 82%) compared to Pd(OAc)₂ .
- Scale-Up Adjustments : Replace THF with 2-MeTHF for safer, higher-boiling-point conditions .
Q. How are contradictions in toxicity data addressed for structurally related piperidine derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-reference in vitro (e.g., Ames test) and in silico (e.g., ProTox-II) models. A 2022 study resolved discrepancies by identifying impurities (e.g., residual Pd) as false-positive toxins .
- Mitigation : Implement rigorous purification (e.g., preparative HPLC) and quantify metal residues via ICP-MS .
Q. What methodologies assess the compound’s potential as a kinase inhibitor precursor?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
